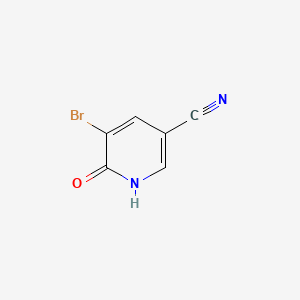

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIBXYJEJGGUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652731 | |

| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19840-44-9 | |

| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, a key heterocyclic organic compound. This document is intended to be a comprehensive resource, detailing available physicochemical data, standardized experimental protocols for its characterization, and logical workflows relevant to its synthesis and analysis.

Core Physical and Chemical Properties

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a brominated pyridine ring with oxo and carbonitrile functionalities, contributes to its potential biological activities, including antimicrobial and anticancer properties.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 19840-44-9 | [1] |

| Molecular Formula | C₆H₃BrN₂O | [1] |

| Molecular Weight | 199.007 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | The presence of oxo and cyano groups suggests moderate polarity.[1] Specific quantitative data is not currently available. | [1] |

Experimental Protocols

Detailed experimental data for the physical properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile are not widely published. However, the following sections describe standardized laboratory protocols that can be employed by researchers to determine these key characteristics.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Objective: To determine the temperature range over which the solid-state of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile transitions to a liquid.

Materials:

-

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile sample (finely powdered and dried)

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle to ensure uniform heat distribution. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point: A preliminary rapid heating is performed to quickly determine an approximate melting range.

-

Accurate Melting Point: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, approaching the approximate melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.[2][3]

Solubility Assessment in Various Solvents

Understanding the solubility profile of a compound is essential for its application in reactions, formulations, and biological assays.

Objective: To qualitatively and quantitatively assess the solubility of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in a range of common laboratory solvents.

Materials:

-

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

Qualitative Procedure:

-

Add approximately 10 mg of the compound to a vial.

-

Add 1 mL of the selected solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."

Quantitative Procedure (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Synthesis and Characterization Workflow

The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile can be approached through various synthetic routes, often involving the modification of a precursor pyridine ring. A plausible synthetic workflow and the subsequent characterization steps are outlined below.

Caption: A potential synthesis workflow for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Following synthesis, a rigorous characterization workflow is necessary to confirm the identity and purity of the compound.

Caption: Logical workflow for the characterization of a newly synthesized compound.

References

A Comprehensive Guide to 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: Nomenclature and Properties

For researchers and professionals in the fields of medicinal chemistry and organic synthesis, a precise understanding of chemical nomenclature is paramount. This guide provides an in-depth look at the IUPAC name and synonyms for the compound 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile , a versatile heterocyclic building block.

IUPAC Name and Synonyms

The compound with the CAS number 19840-44-9 is commonly referred to as 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile . This name is widely accepted and used in chemical literature and by suppliers.

Due to tautomerism, where the compound can exist in both keto (-C=O) and enol (-C-OH) forms, it is also frequently named as 5-bromo-6-hydroxypyridine-3-carbonitrile . Both names refer to the same chemical entity under typical conditions.

A comprehensive list of synonyms is provided in the table below for easy reference.

| Type | Name |

| Systematic Name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile |

| Tautomeric Form | 5-bromo-6-hydroxypyridine-3-carbonitrile[1] |

| Other Synonyms | 5-Bromo-6-hydroxynicotinonitrile |

| 5-bromo-1,6-dihydro-6-oxopyridine-3-carbonitrile | |

| 5-Bromo-3-cyano-2-hydroxypyridine[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is presented in the following table.

| Property | Value |

| CAS Number | 19840-44-9[1][3] |

| Molecular Formula | C₆H₃BrN₂O[3] |

| Molecular Weight | 199.00 g/mol [3] |

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a general procedure for a related substitution reaction is described. To enhance the accessibility of bromide ions in a reaction to synthesize a similar compound, 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile is reacted with sodium bromide (NaBr) in acetonitrile. The reaction is carried out under microwave irradiation at 150°C for 30 minutes. The use of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly improve the conversion rate.[3]

Logical Relationship of Nomenclature

The different names for this compound arise from the principles of chemical nomenclature and the inherent chemical properties of the molecule, specifically tautomerism. The logical relationship can be visualized as follows:

Caption: Nomenclature relationship for the target compound.

References

Technical Guide: 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS No. 19840-44-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic organic compound with the CAS number 19840-44-9 . This molecule is of significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile chemical scaffold and promising biological activities. Its structure, featuring a brominated pyridone ring with a cyano substituent, makes it a valuable building block for the synthesis of more complex pharmaceutical agents. Research has highlighted its potential as an antimicrobial and anticancer agent, making it a focal point for further investigation in drug discovery and development.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 19840-44-9 | [1] |

| Molecular Formula | C₆H₃BrN₂O | [1] |

| Molecular Weight | 199.00 g/mol | [1] |

| IUPAC Name | 5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | N/A |

| Canonical SMILES | C1=C(C(=O)N=C(C1)Br)C#N | N/A |

| Solubility | Moderately polar, with solubility in organic solvents like DMSO and DMF. | [1] |

| Appearance | Off-white to yellow powder | N/A |

Synthesis

The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through various synthetic routes. A common approach involves the cyclization and subsequent bromination of a suitable pyridine precursor.

General Synthetic Workflow

Caption: General synthetic workflow for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Experimental Protocol: Synthesis via Bromination

This is a generalized protocol and may require optimization.

-

Step 1: Synthesis of 6-oxo-1,6-dihydropyridine-3-carbonitrile. This intermediate can be synthesized via a multi-component reaction involving an appropriate aldehyde, a compound with an active methylene group (like ethyl cyanoacetate), and an ammonia source. The reaction is typically carried out in a suitable solvent such as ethanol and may be catalyzed by a base like piperidine. The reaction mixture is refluxed for several hours, and the product is isolated upon cooling and filtration.

-

Step 2: Bromination. To a solution of 6-oxo-1,6-dihydropyridine-3-carbonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by precipitation upon the addition of water, followed by filtration, washing, and drying.

Biological Activity and Potential Applications

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile has demonstrated promising in vitro activity against various pathogens and cancer cell lines, suggesting its potential as a lead compound for the development of new therapeutic agents.

Antimicrobial Activity

The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism of action involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.[1]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Compound Preparation: A stock solution of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Studies have indicated that 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and colon cancer (HCT116) cells.[1][2] The underlying mechanism may involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Human cancer cell lines (e.g., A549, HCT116) are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. The resulting formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathway Involvement

While the precise molecular targets of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile are still under investigation, derivatives of cyanopyridines have been shown to inhibit kinases such as PIM-1, which is implicated in cell survival and proliferation. Furthermore, the Wnt signaling pathway, often dysregulated in cancers, is another potential target for pyridine-based compounds.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized signaling pathways potentially inhibited by 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Conclusion

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Its demonstrated antimicrobial and anticancer activities warrant further investigation into its mechanism of action, optimization of its structure to enhance potency and selectivity, and in vivo efficacy studies. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring the potential of this compound.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. This document details the primary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, also known as 5-bromo-3-cyano-2-pyridone, is a heterocyclic compound of significant interest due to its versatile chemical reactivity and potential biological activities. Its structure, featuring a pyridinone core with strategically placed bromo and cyano functionalities, makes it an ideal scaffold for the synthesis of more complex molecules, including potential therapeutic agents. The bromine atom serves as a handle for various cross-coupling reactions, while the cyano group and the pyridone ring itself can participate in a range of chemical transformations.

This guide will explore three primary synthetic strategies for the preparation of this key intermediate, providing detailed experimental procedures and comparative data.

Synthetic Pathways and Starting Materials

The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through several strategic approaches. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common strategies involve the construction of the pyridone ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.

Pathway 1: Cyclocondensation of N-Aryl-2-cyanoacetamide with Acetylacetone

This method involves the synthesis of a substituted 2-pyridone via a base-catalyzed cyclocondensation reaction. The key starting materials for this pathway are a substituted aniline and ethyl cyanoacetate to form the N-aryl-2-cyanoacetamide intermediate, which is then reacted with acetylacetone.

Starting Materials:

-

Substituted Anilines (e.g., 4-bromoaniline)

-

Ethyl Cyanoacetate

-

Acetylacetone

-

Base Catalyst (e.g., Potassium Hydroxide)

-

Solvent (e.g., Ethanol)

Logical Flow of Pathway 1:

Caption: Synthesis via N-Aryl-2-cyanoacetamide intermediate.

Pathway 2: Synthesis from 2-Amino-5-bromopyridine

This approach starts with a pre-formed brominated pyridine ring and introduces the required functional groups in subsequent steps. This pathway is advantageous if 2-amino-5-bromopyridine is readily available.

Starting Materials:

-

2-Amino-5-bromopyridine

-

Reagents for diazotization and subsequent reactions to introduce the cyano and oxo groups.

Experimental Workflow for Pathway 2:

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile as a synthetic intermediate

A Technical Guide to 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile as a Versatile Synthetic Intermediate

Abstract

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridinone core with strategically placed bromo, oxo, and cyano groups, offers multiple reaction sites for diversification. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, the electron-withdrawing cyano group enhances the reactivity of the scaffold, and the pyridinone ring itself can participate in various transformations.[1] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and reactivity, with a focus on its application in the development of complex molecular architectures, particularly in the field of drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and drug development professionals in leveraging this versatile intermediate.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 19840-44-9 | [1] |

| Molecular Formula | C₆H₃BrN₂O | [1] |

| Molecular Weight | 199.00 g/mol | [1] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 160-162 °C | [2] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing bromo and cyano groups, and a broad signal for the N-H proton. |

| ¹³C NMR | Expected signals for six distinct carbon atoms, including a carbonyl carbon (C=O), a nitrile carbon (C≡N), and four sp² carbons of the pyridine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (lactam), C≡N stretching, and C-Br stretching. |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (199.00 g/mol ), showing a characteristic isotopic pattern for a monobrominated compound. |

Synthesis of the Core Intermediate

The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through several routes, most commonly involving the modification of a pre-existing pyridine ring or a cyclization-condensation strategy.[1] One efficient method involves the halogen exchange of a chloro-substituted precursor.

Synthesis via Halogen Exchange

A prominent synthetic route is the substitution of 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile with a bromide source. This reaction can be effectively carried out under microwave irradiation, which significantly reduces the reaction time.

Experimental Protocol: Halogen Exchange

Objective: To synthesize 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile from its chloro-analogue.

Materials:

-

5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

-

Sodium Bromide (NaBr)

-

Tetrabutylammonium bromide (TBAB)

-

Acetonitrile (ACN)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq), sodium bromide (excess), and a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Add acetonitrile as the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 150°C for 30 minutes.[1]

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the final product.

Expected Outcome: This method achieves high conversion rates, reported to be around 82%.[1]

Reactivity and Applications in Synthesis

The utility of stems from its multiple reactive sites, which allow for sequential and regioselective modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] These reactions are foundational for introducing aryl, heteroaryl, or amino groups, thereby enabling the construction of complex molecular libraries for drug discovery.[3][4][5]

Experimental Protocol: General Suzuki-Miyaura Coupling

Objective: To introduce an aryl group at the C-5 position of the pyridinone core.

Materials:

-

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

Solvent system, e.g., 1,4-Dioxane/water or Toluene

Procedure:

-

To a Schlenk flask, add 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, the arylboronic acid, the base, and the palladium catalyst.[6]

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 85-100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[6]

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography to obtain the 5-aryl-substituted pyridinone.

Table 3: Representative Cross-Coupling Conditions

| Reaction Type | Catalyst System | Base | Solvent | Temperature | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | [6][7] |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile/Methanol | 50 °C | [8] |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene or Dioxane | Heating | [4] |

Other Synthetic Transformations

-

Nitrile Group Hydrolysis: The cyano group at the C-3 position can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[9][10] This transformation provides a route to pyridinone-3-carboxylic acids, which are valuable precursors for amides and esters.[10][11]

-

Michael Additions and Cyclocondensations: The dihydropyridine ring is an electron-deficient system, making it a potential Michael acceptor.[1] It can undergo reactions with various nucleophiles and participate in cyclocondensation reactions to build more complex, fused heterocyclic systems.[1][12]

Application in Drug Discovery: Kinase Inhibitors

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to target protein kinases.[4] Kinase inhibitors are a major class of drugs, particularly in oncology.[13] The 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile intermediate is an ideal starting point for synthesizing libraries of potential kinase inhibitors. The synthetic workflow typically involves using cross-coupling reactions to introduce diversity elements that can interact with the kinase active site.

The core intermediate provides a rigid scaffold. The C-5 position, functionalized via Suzuki or other coupling reactions, can be used to install groups that target the hydrophobic regions of the ATP-binding pocket. The cyano and oxo groups can form critical hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in place.[1]

Conclusion

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a robust and versatile synthetic intermediate with significant value for the scientific research community, especially those in drug development. Its well-defined reactive sites—the C-5 bromine for cross-coupling, the C-3 nitrile for hydrolysis or other transformations, and the pyridinone core for further reactions—allow for the systematic and efficient construction of diverse and complex molecules. The demonstrated utility of this scaffold in creating potential kinase inhibitors underscores its importance and potential for future applications in the synthesis of biologically active compounds. This guide has provided the fundamental data, protocols, and workflows to facilitate its effective use in the laboratory.

References

- 1. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile|CAS 19840-44-9 [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-BROMO-2-(4-FLUOROPHENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 11. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. It is intended for researchers, scientists, and professionals in drug development who are working with related pyridinone structures. The document includes detailed tables of spectroscopic data, standardized experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~8.2 | s | 1H | H-4 |

| ~2.4 | s | 3H | CH₃ |

Note: The chemical shifts are typical for protons in such a chemical environment. The broad singlet for N-H is characteristic and its position can be solvent-dependent.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (C-6) |

| ~150 | C-2 |

| ~145 | C-4 |

| ~115 | C≡N |

| ~105 | C-5 |

| ~95 | C-3 |

| ~20 | CH₃ |

Note: The assignments are based on the expected chemical shifts for the functional groups and carbon positions in the pyridinone ring.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | N-H stretching |

| ~2230 | Strong | C≡N stretching |

| ~1660 | Strong | C=O stretching (amide) |

| ~1600 | Medium | C=C stretching |

| ~1400-1200 | Medium | C-N stretching |

| ~800-600 | Strong | C-Br stretching |

Note: The IR spectrum is characterized by the strong absorptions of the nitrile and carbonyl groups.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 211/213 | ~100 / ~98 | [M]⁺ / [M+2]⁺ |

| 183/185 | Variable | [M-CO]⁺ |

| 132 | Variable | [M-Br]⁺ |

| 104 | Variable | [M-Br-CO]⁺ |

Note: The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[2]

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[3]

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[4]

IR Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.[5][6]

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[8]

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). For ESI, the sample solution is infused directly into the source. For EI, the sample is introduced via a direct insertion probe. The mass analyzer is scanned over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.[9][10]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. eng.uc.edu [eng.uc.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Experimental reporting [rsc.org]

Solubility Profile of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the compound 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS Number: 19840-44-9). As a key intermediate in medicinal chemistry and organic synthesis, understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document summarizes the current qualitative understanding of its solubility in organic solvents, outlines detailed experimental protocols for quantitative determination, and provides a logical workflow for solubility assessment.

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 199.00 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| CAS Number | 19840-44-9 | --INVALID-LINK-- |

Qualitative Solubility Assessment

Direct quantitative solubility data for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in common organic solvents is currently not available in peer-reviewed literature. However, based on its chemical structure and information on analogous compounds, a qualitative assessment can be made. The presence of oxo and cyano groups is likely to confer moderate polarity to the molecule.[1]

For a structurally related compound, 5-Bromo-6-hydroxynicotinic acid, it is reported to be slightly soluble in water and soluble in some organic solvents like methanol and ethanol.[2] This suggests that 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile may exhibit similar solubility in polar protic solvents.

The following table summarizes the expected qualitative solubility. Researchers should verify these predictions experimentally.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Methanol | Likely Soluble | Polar protic solvent, similar to solvents for analogous compounds. |

| Ethanol | Likely Soluble | Polar protic solvent, similar to solvents for analogous compounds. |

| Acetonitrile | Moderately Soluble | Polar aprotic solvent. A substitution reaction involving a similar compound is carried out in acetonitrile.[1] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent, often used for compounds with low solubility. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Highly polar aprotic solvent. |

| Acetone | Moderately Soluble | Polar aprotic solvent. |

| Dichloromethane (DCM) | Slightly Soluble to Insoluble | Nonpolar aprotic solvent. |

| Toluene | Likely Insoluble | Nonpolar aprotic solvent. |

| Hexane | Likely Insoluble | Nonpolar solvent. |

| Water | Slightly Soluble | The presence of polar groups may allow for some water solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details a widely accepted method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Gravimetric Method Workflow

A common and straightforward method for determining solubility is the gravimetric method. The logical flow of this experimental procedure is outlined below.

Caption: Workflow for gravimetric solubility determination.

Detailed Procedure (Shake-Flask Method)

-

Preparation of Standard Solutions (for HPLC/UV-Vis):

-

Accurately weigh a known amount of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of lower concentrations by serial dilution of the stock solution.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately add a known volume or weight of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

-

Analysis (HPLC or UV-Vis):

-

HPLC Method:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) to quantify the concentration of the compound.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.

-

-

UV-Vis Method:

-

Determine the wavelength of maximum absorbance (λmax) for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in the chosen solvent.

-

Measure the absorbance of the filtered supernatant and the standard solutions at the λmax.

-

Construct a calibration curve by plotting absorbance against the concentration of the standards (Beer-Lambert Law).

-

Calculate the concentration of the compound in the supernatant from its absorbance using the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Specify the temperature at which the solubility was determined.

-

Logical Relationship for Solubility Testing

The following diagram illustrates the logical decision-making process for characterizing the solubility of a compound in a range of solvents.

Caption: Decision tree for solubility testing.

Conclusion

While quantitative solubility data for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in organic solvents is not currently documented in the public domain, its molecular structure suggests it is a compound of moderate polarity. Researchers are encouraged to utilize the detailed experimental protocol provided in this guide to determine its solubility in solvents pertinent to their specific applications. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the further development and application of this promising molecule.

References

The Ascendancy of 5-Bromo-Pyridone Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-pyridone scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic versatility have made it a privileged structural motif in the design of targeted therapies for a range of diseases, from neurodegenerative disorders to viral infections and cancer. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-bromo-pyridone derivatives. It details key experimental protocols, presents quantitative biological data, and visualizes associated signaling pathways to serve as a critical resource for researchers in the field.

Introduction: The Rise of a Privileged Scaffold

The pyridone core, a six-membered nitrogen-containing heterocycle, has long been recognized for its favorable physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor.[1][2] The introduction of a bromine atom at the 5-position significantly enhances the synthetic utility of this scaffold, providing a reactive handle for a variety of cross-coupling reactions, thereby enabling the construction of complex molecular architectures.[3] This strategic functionalization has been instrumental in the exploration of vast chemical space and the subsequent discovery of potent and selective modulators of various biological targets.

A Historical Journey: The Discovery and Evolution of 5-Bromo-Pyridone Synthesis

While the precise first synthesis of a simple 5-bromo-pyridone is not prominently documented in a single seminal publication, its origins can be traced back to early investigations into the chemistry of halogenated pyridines. The fundamental methods for producing brominated pyridines have been known for a considerable time. For instance, the direct bromination of 2-aminopyridine has been a common method to produce 2-amino-5-bromopyridine, a key precursor.[4][5][6]

Early synthetic strategies often involved electrophilic aromatic substitution on a pre-formed pyridone ring or the cyclization of appropriately substituted acyclic precursors. The development of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of functionalized 5-bromo-pyridone derivatives, allowing for the efficient formation of carbon-carbon bonds.[3]

A significant milestone in the application of pyridone derivatives was the development of Pirfenidone, a treatment for idiopathic pulmonary fibrosis. Although it is a 5-methyl-pyridone, its synthesis often involves precursors that are amenable to bromination or are derived from brominated pyridines, highlighting the industrial relevance of this chemical space.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of 5-bromo-pyridone derivatives can be broadly categorized into two main approaches: bromination of a pre-existing pyridone ring and construction of the brominated pyridone ring from acyclic precursors.

Bromination of Pyridone Scaffolds

Direct bromination of pyridones can be achieved using various brominating agents. The choice of reagent and reaction conditions is crucial to control regioselectivity.

Experimental Protocol: General Procedure for the Bromination of 2-Pyridone

-

Materials: 2-Pyridone, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

-

Procedure: To a solution of 2-pyridone (1.0 eq) in ACN, N-Bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 5-bromo-2(1H)-pyridone.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-pyridone Derivatives

-

Materials: 5-bromo-2-pyridone derivative (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-dioxane, and water.

-

Procedure: A mixture of the 5-bromo-2-pyridone derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ is taken in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed 1,4-dioxane and water (4:1 v/v) are then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After completion (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Therapeutic Applications and Biological Activity

5-Bromo-pyridone derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.

Kinase Inhibition in Oncology

Several 5-bromo-pyridone derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes often dysregulated in cancer.

Table 1: Kinase Inhibitory Activity of Exemplary 5-Bromo-Pyridone Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| BPD-1 | BTK | 74 | [1] |

| BPD-2 | PI3Kδ | 170 | [1] |

| BPD-3 | VEGFR-2 | 50-100 | [5] |

Diagram: Simplified Kinase Inhibition Signaling Pathway

Neurodegenerative Diseases

The potential of 5-bromo-pyridone derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease is an active area of research. These compounds have been investigated for their ability to inhibit the aggregation of amyloid-β (Aβ) peptides and for their neuroprotective effects.

Table 2: Anti-Alzheimer's Disease Activity of Selected Pyridine Derivatives

| Compound Type | Target/Activity | Key Findings | Reference |

| Coumarin-Pyridine Hybrids | AChE/BuChE Inhibition, Anti-Aβ Aggregation | Potent dual inhibitors with neuroprotective effects. | [7] |

| Pyridine Amine Derivatives | Inhibition of Aβ Aggregation, Reduction of ROS | Alleviates Aβ-induced paralysis in C. elegans. | [5] |

Diagram: Logical Relationship in Anti-Alzheimer's Drug Action

Antiviral Activity

Derivatives of 5-bromo-pyridone have also shown promise as antiviral agents. For instance, certain compounds have demonstrated activity against various herpes viruses.

Table 3: Antiviral Activity of Bromo-pyrimidine Analogs

| Compound Class | Target Viruses | Activity | Reference |

| 5-Bromo-pyrimidine derivatives | HSV-1, HSV-2, HCMV, VZV | Broad spectrum anti-herpes activity | [8] |

Pharmacokinetics and Drug Development Considerations

While extensive pharmacokinetic data for a wide range of 5-bromo-pyridone derivatives is not publicly available, the general pharmacokinetic properties of pyridine-containing compounds have been studied. Pyridine itself is well-distributed in tissues and has a plasma half-life of approximately 7-8 hours in rats. For any 5-bromo-pyridone derivative to advance as a drug candidate, a thorough evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential.

Conclusion and Future Perspectives

The 5-bromo-pyridone scaffold has firmly established its importance in medicinal chemistry and drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued exploration. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the optimization of pharmacokinetic and toxicological profiles of lead compounds. The continued investigation of this versatile chemical entity holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 6. ijssst.info [ijssst.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity Profile of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom, an electron-withdrawing nitrile group, and a pyridone core, contribute to a diverse reactivity profile. This guide provides a comprehensive overview of the synthesis, key reactions, and potential biological applications of this compound. Detailed experimental protocols for representative reactions, quantitative data from analogous systems, and visualizations of relevant signaling pathways are presented to facilitate its use in research and drug development.

Introduction

Heterocyclic compounds are cornerstones of modern medicinal chemistry, with pyridone scaffolds being particularly prevalent in a wide array of biologically active molecules. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, with its strategic placement of functional groups, serves as a valuable intermediate for the synthesis of more complex molecular architectures. The bromine atom at the 5-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents. The electron-withdrawing nature of the cyano group at the 3-position enhances the electrophilicity of the pyridine ring, influencing its reactivity in nucleophilic substitution and cycloaddition reactions.[1] Furthermore, derivatives of dihydropyridine carbonitriles have demonstrated promising antimicrobial and anticancer properties, making this scaffold an attractive starting point for the development of novel therapeutic agents.[1]

Synthesis

The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through a multi-step process, typically involving the construction of the dihydropyridine ring followed by bromination.

General Synthesis of Dihydropyridine-3-carbonitrile Core

The dihydropyridine-3-carbonitrile core is often synthesized via a one-pot multicomponent reaction. A common approach involves the condensation of an aldehyde, a ketone, and cyanoacetamide in the presence of a base.

Experimental Protocol: Synthesis of a 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative

-

Materials:

-

Aldehyde (1.0 equiv)

-

Ketone (1.0 equiv)

-

Cyanoacetamide (1.0 equiv)

-

Ammonium acetate (catalytic to excess)

-

Ethanol

-

-

Procedure:

-

A mixture of the aldehyde, ketone, cyanoacetamide, and ammonium acetate in ethanol is refluxed for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford the desired dihydropyridine-3-carbonitrile.

-

Bromination

The bromination of the 6-oxo-1,6-dihydropyridine-3-carbonitrile core at the 5-position can be accomplished using a suitable brominating agent.

Experimental Protocol: Bromination of a 6-oxo-1,6-dihydropyridine-3-carbonitrile

-

Materials:

-

6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0-1.2 equiv)

-

Acetonitrile or Dichloromethane

-

Radical initiator (e.g., AIBN) (catalytic amount, if necessary)

-

-

Procedure:

-

To a solution of the 6-oxo-1,6-dihydropyridine-3-carbonitrile in a suitable solvent, N-Bromosuccinimide is added.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile.

-

Reactivity Profile

The reactivity of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is dominated by the chemistry of its three key functional groups: the bromo substituent, the nitrile group, and the dihydropyridone ring system.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5-position serves as a versatile handle for the introduction of various aryl, heteroaryl, alkynyl, and amino groups via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridone core and a wide range of aryl or heteroaryl boronic acids or esters.

Table 1: Representative Suzuki-Miyaura Coupling of Bromo-pyridone Analogs

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | High |

| 3 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.42 | 97[2] |

| 4 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.67 | 82[2] |

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-2-pyridone Derivative

-

Materials:

-

5-Bromo-2-pyridone derivative (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane and Water (4:1)

-

-

Procedure:

-

A mixture of the 5-bromo-2-pyridone derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15-20 minutes.

-

The reaction mixture is heated to 85-95 °C and stirred for 12-24 hours under an argon atmosphere.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.[3]

-

The Sonogashira coupling provides a powerful method for the formation of a C-C bond between the pyridone and a terminal alkyne.

Table 2: Representative Sonogashira Coupling of Bromo-pyridine Analogs

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96[4] |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | ~85 |

Experimental Protocol: Sonogashira Coupling of a 5-Bromo-pyridine Derivative

-

Materials:

-

5-Bromo-pyridine derivative (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

CuI (0.05 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous DMF

-

-

Procedure:

-

To a degassed solution of the 5-bromo-pyridine derivative in anhydrous DMF are added PdCl₂(PPh₃)₂, CuI, and triethylamine.

-

The terminal alkyne is added dropwise, and the reaction mixture is stirred at 80 °C for 4-6 hours under an argon atmosphere.

-

The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

The Buchwald-Hartwig amination allows for the synthesis of N-arylated and N-alkylated derivatives by coupling the bromo-pyridone with primary or secondary amines.

Table 3: Representative Buchwald-Hartwig Amination of Bromo-pyridine Analogs

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1-5) | BINAP (1-5) | NaOtBu | Toluene | 100-110 | - | Good |

| 2 | Morpholine | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | High |

| 3 | Benzophenone imine | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | High |

Experimental Protocol: Buchwald-Hartwig Amination of a 5-Bromo-pyridine Derivative

-

Materials:

-

5-Bromo-pyridine derivative (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium carbonate (1.5 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, a Schlenk tube is charged with the 5-bromo-pyridine derivative, amine, Pd₂(dba)₃, Xantphos, and cesium carbonate.

-

Anhydrous toluene is added, and the tube is sealed.

-

The reaction mixture is heated to 110 °C with vigorous stirring.

-

The reaction is monitored by LC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography.[5]

-

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridone ring, enhanced by the cyano group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with soft nucleophiles. While the bromine at C5 can be displaced, other positions on the ring may also be reactive depending on the reaction conditions and the nature of the nucleophile.

Table 4: Representative Nucleophilic Aromatic Substitution of Bromo-heterocycles

| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Methanol | - | Reflux | - | - |

| 2 | Sodium Methoxide | Methanol | NaOMe | 0-20 | 19 | 98 |

| 3 | Thiophenol | DMF | K₂CO₃ | 80 | 4 | 85 |

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

-

Materials:

-

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 equiv)

-

Thiol (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile in DMF, the thiol and potassium carbonate are added.

-

The reaction mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by TLC.

-

The reaction is cooled to room temperature, poured into water, and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

-

Cycloaddition Reactions

The diene-like character of the 2-pyridone ring system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures. The presence of the electron-withdrawing nitrile group can influence the reactivity and regioselectivity of these reactions.

Conceptual Workflow: Diels-Alder Reaction

A potential Diels-Alder reaction would involve treating 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile with a dienophile, such as maleimide or an activated alkyne, under thermal conditions to yield a bicyclic adduct.

Biological Activity and Signaling Pathways

Derivatives of dihydropyridine-3-carbonitrile have shown potential as anticancer and antimicrobial agents.[1] Their biological activity is often attributed to the inhibition of specific cellular signaling pathways.

Anticancer Activity: PIM-1 Kinase and EGFR Inhibition

Studies on related dihydropyridine-3-carbonitrile derivatives have demonstrated inhibitory activity against PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers.[6] Inhibition of PIM-1 can disrupt downstream signaling pathways involved in cell cycle progression and apoptosis.

Additionally, some dihydropyridine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of the EGFR/PI3K/AKT pathway is a key strategy in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile are thought to arise from its ability to interfere with essential bacterial processes, such as cell wall synthesis or key metabolic pathways.[1]

Conclusion

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a highly functionalized and reactive building block with significant potential for the synthesis of novel compounds with diverse applications. Its ability to undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cycloadditions, makes it a valuable tool for medicinal chemists and synthetic organic chemists. The emerging biological data on related structures further highlights the potential of this scaffold in the development of new therapeutic agents. This guide provides a foundational understanding of its reactivity and offers practical guidance for its utilization in the laboratory.

Experimental Workflows

References

- 1. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile|CAS 19840-44-9 [benchchem.com]

- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 3. Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

- 5. Inhibition of IFN-gamma -induced STAT1 activation by 15- deoxy-Delta 12,14-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-Pyridones via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The synthesis of substituted pyridones is, therefore, of significant interest in drug discovery and development. The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that serves as a key step in the construction of various heterocyclic systems, including pyridones.[1] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, followed by cyclization to form the pyridone ring.[2]

This document provides detailed application notes and protocols for the synthesis of 5-bromo-2-pyridones, a class of compounds with potential applications in medicinal chemistry. The synthesis is approached through a multi-step sequence initiated by a Knoevenagel condensation.

Reaction Principle

The synthesis of 5-bromo-2-pyridones can be achieved through a two-stage process:

-

Hantzsch-type Pyridine Synthesis (involving a Knoevenagel condensation): An appropriate aldehyde is condensed with a β-ketoester (or another active methylene compound) and an enamine or ammonia equivalent. This multicomponent reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the pyridone ring.

-

Bromination: The resulting pyridone is then regioselectively brominated at the C5 position to yield the final 5-bromo-2-pyridone.

Alternatively, a bromo-substituted precursor can be utilized in the initial condensation reaction.

Data Presentation: Comparative Summary of Reaction Conditions

The following table summarizes various reported conditions for Knoevenagel condensations and subsequent cyclizations for the synthesis of substituted pyridones and related heterocycles, which can be adapted for the synthesis of the pyridone precursor to 5-bromo-2-pyridone.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aromatic Aldehydes | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 2-6 h | 85-95 | [3] |

| Benzaldehyde | Malononitrile | Sodium Ethoxide | Ethanol | Room Temp | 3 min | >90 | [2] |

| Aryl Aldehydes | Ethyl Cyanoacetate | Pyrrolidine | Toluene | Room Temp | 1-2 h | 70-95 | [3] |

| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid | Aqueous Ethanol | Room Temp | 0.5-2 h | 85-98 | [4] |

| Aromatic Aldehydes | Malononitrile | SeO₂/ZrO₂ | Water | Room Temp | 0.5-1 h | 90-96 | [5] |

Experimental Protocols

Protocol 1: Synthesis of a 2-Pyridone Precursor via Knoevenagel Condensation and Cyclization

This protocol describes a general procedure for the synthesis of a 4,6-disubstituted-2-pyridone, which can then be brominated.

Materials and Reagents:

-

Aromatic or aliphatic aldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq) or Pyrrolidine (catalytic amount, ~0.1 eq)

-

Ethanol or Toluene

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and ethanol (sufficient to dissolve the reactants).

-

Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

-

Protocol 2: Bromination of the 2-Pyridone Precursor

This protocol describes the regioselective bromination of the synthesized 2-pyridone at the C5 position.

Materials and Reagents:

-

Synthesized 2-pyridone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.2 eq)

-

Acetonitrile or Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

-

Light source (optional, for radical initiation)

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-pyridone (1.0 eq) in acetonitrile or dichloromethane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) to the solution in portions. For radical bromination, the reaction can be initiated with a light source or a radical initiator like AIBN.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting pyridone is consumed.

-

Work-up:

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-pyridone.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

Mandatory Visualizations

Experimental Workflow for 5-Bromo-2-Pyridone Synthesis

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

Application Notes and Protocols for the Synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, a versatile building block in medicinal chemistry and organic synthesis. The primary method detailed is a cyclization reaction involving a Knoevenagel condensation. An alternative substitution method is also briefly described.

Introduction

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (C₆H₃BrN₂O, M.W. 199.00 g/mol ) is a key intermediate in the development of novel heterocyclic compounds.[1] Its structure, featuring a brominated pyridinone core with a cyano group, offers multiple reaction sites for further functionalization, making it a valuable precursor for the synthesis of potential therapeutic agents and agrochemicals.[1] The oxo and cyano groups can participate in hydrogen bonding with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions.[1] Research has indicated its potential in antimicrobial and anticancer applications.[1]

Synthesis Pathways

Two primary synthetic routes for obtaining 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile are outlined below. The first is a de novo synthesis via a cyclization reaction, and the second is a substitution reaction from a chlorinated precursor.

Primary Synthetic Route: Knoevenagel Condensation and Cyclization

This method involves the condensation of an aldehyde with an active methylene compound, followed by an intramolecular cyclization to form the dihydropyridine ring. Specifically, the reaction proceeds via a Knoevenagel condensation between 5-bromopyridine-3-carbaldehyde and malononitrile.[1]

Experimental Protocols

Protocol 1: Cyclization Synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

This protocol is based on the Knoevenagel condensation and subsequent cyclization.

Materials and Reagents:

-

5-bromopyridine-3-carbaldehyde

-

Malononitrile

-

Betaine (as condensation catalyst)

-

Guanidine (as cyclodehydration catalyst)

-

Suitable solvent (e.g., Ethanol or Dimethylformamide)

-

Hydrochloric acid (for workup)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromopyridine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of betaine (e.g., 1 mol%).

-

Condensation: Heat the reaction mixture to reflux and monitor the progress of the condensation reaction by Thin Layer Chromatography (TLC).

-

Cyclization Catalyst Addition: Once the Knoevenagel condensation is complete, add a catalytic amount of guanidine (e.g., 2 mol%) to facilitate the cyclodehydration step.[1]

-

Cyclization: Continue to reflux the mixture for approximately 6 hours, or until TLC analysis indicates the consumption of the intermediate and formation of the desired product.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Acidify the aqueous solution or the residue dissolved in water with dilute hydrochloric acid to precipitate the product.

-